molecular formula C14H13BrN2O2 B5870458 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide

5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide

Cat. No. B5870458
M. Wt: 321.17 g/mol
InChI Key: AKLVLZOPGJJIAS-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide, also known as BML-210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and is known to exhibit anti-inflammatory and anti-cancer properties.

Scientific Research Applications

5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, in vitro and in vivo. This makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has been studied in various cancer cell lines, including breast, colon, and prostate cancer, and has shown promising results in inhibiting cancer cell growth and proliferation.

Mechanism of Action

The exact mechanism of action of 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide is not fully understood. However, it is believed to act by inhibiting the activity of the NF-kappaB pathway, which is involved in the production of pro-inflammatory cytokines and the regulation of cell survival and apoptosis. 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and cell growth.
Biochemical and Physiological Effects:
5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit cancer cell growth and proliferation. Additionally, 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has been shown to activate the AMPK pathway, which is involved in the regulation of cellular energy metabolism and cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide in lab experiments is its specificity for the NF-kappaB pathway, which allows for targeted inhibition of pro-inflammatory cytokine production. Additionally, 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has been shown to be effective in inhibiting cancer cell growth and inducing apoptosis in cancer cells. However, one limitation of using 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide. One direction is to further investigate its anti-inflammatory properties and potential therapeutic applications for inflammatory diseases. Another direction is to explore its anti-cancer properties and potential use as a cancer therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide and its effects on cellular energy metabolism and cell growth. Finally, future research could focus on developing more soluble forms of 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide to improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide involves the reaction of 5-bromo-2-chloronicotinic acid with 3-(methoxymethyl)aniline in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which is then purified by column chromatography. The final product is a white crystalline solid with a melting point of 165-167°C.

properties

IUPAC Name

5-bromo-N-[3-(methoxymethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-19-9-10-3-2-4-13(5-10)17-14(18)11-6-12(15)8-16-7-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLVLZOPGJJIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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